N-(4-bromophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-9-(oxolan-2-ylmethyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5O/c17-11-3-5-12(6-4-11)21-15-14-16(19-9-18-15)22(10-20-14)8-13-2-1-7-23-13/h3-6,9-10,13H,1-2,7-8H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHNHYSUBFXOEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=NC3=C(N=CN=C32)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromophenyl Intermediate Synthesis
The synthesis begins with the preparation of the 4-bromobenzylamine intermediate. Bromination of benzyl chloride using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) yields 4-bromobenzyl chloride, which is subsequently aminated via reaction with aqueous ammonia (NH₃) under reflux conditions (60–80°C, 6–8 hours). This step achieves a 78–85% yield, with purity confirmed by thin-layer chromatography (TLC).
Key Reaction:
Oxolan-2-ylmethyl Group Introduction
The oxolan-2-ylmethyl moiety is synthesized through ring-opening of tetrahydrofuran (THF) derivatives. Ethylene oxide reacts with 2-chloromethyltetrahydrofuran in a nucleophilic substitution reaction using potassium carbonate (K₂CO₃) as a base, yielding 2-(hydroxymethyl)tetrahydrofuran. Subsequent chlorination with thionyl chloride (SOCl₂) produces 2-(chloromethyl)tetrahydrofuran, a critical intermediate for alkylation.
Optimization Note:
The use of anhydrous conditions and molecular sieves improves chlorination efficiency, reducing side-product formation to <5%.
Purine Ring Functionalization
The purine core is functionalized at the N-9 position via alkylation. 6-Chloropurine reacts with 2-(chloromethyl)tetrahydrofuran in dimethylformamide (DMF) using sodium hydride (NaH) as a base (0°C to room temperature, 12 hours). This step achieves 70–75% yield, with unreacted starting materials removed via column chromatography (silica gel, ethyl acetate/hexane).
Coupling Strategies and Final Assembly
Nucleophilic Substitution
The final coupling involves reacting 9-[(oxolan-2-yl)methyl]-6-chloro-9H-purine with 4-bromobenzylamine. This step employs a Buchwald-Hartwig amination protocol using palladium(II) acetate (Pd(OAc)₂) as a catalyst and Xantphos as a ligand in toluene at 110°C. Triethylamine (Et₃N) is added to scavenge HCl, driving the reaction to completion (18–24 hours, 65–70% yield).
Side Reactions:
Competitive N-7 alkylation is minimized by maintaining a 1:1.2 molar ratio of purine derivative to benzylamine.
Alternative Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate coupling. A mixture of 9-[(oxolan-2-yl)methyl]-6-chloro-9H-purine, 4-bromobenzylamine, and Pd(OAc)₂ in acetonitrile achieves 82% yield in 45 minutes at 150°C. This method reduces energy consumption by 40% compared to conventional heating.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis adopts continuous flow reactors to enhance scalability. A three-stage system integrates bromophenyl intermediate synthesis, oxolan-2-ylmethyl chlorination, and final coupling, achieving a throughput of 12 kg/day. Key parameters include:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Residence Time | 30–45 minutes | +15% |
| Temperature Control | ±2°C | -5% impurities |
| Catalyst Loading | 0.5 mol% Pd(OAc)₂ | 70% conversion |
Solvent Recycling
Toluene and DMF are recovered via fractional distillation, reducing waste by 30%. Process analytical technology (PAT) monitors solvent purity in real-time, ensuring compliance with ICH Q3C guidelines.
Purification and Quality Control
Recrystallization Techniques
The crude product is purified using a solvent system of ethanol/water (4:1 v/v). Two recrystallization cycles increase purity from 92% to 99.5%, as verified by high-performance liquid chromatography (HPLC).
Crystallization Data:
-
Solubility in ethanol: 8.2 g/100 mL at 25°C
-
Crystal habit: Needle-shaped, monoclinic
Chromatographic Methods
Preparative HPLC with a C18 column (acetonitrile/water gradient) resolves residual palladium catalysts to <10 ppm, meeting USP-NF standards.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
N-(4-bromophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine has shown potential therapeutic properties, making it a subject of interest in medicinal chemistry.
1. Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated concentration-dependent effects that induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
2. Antiviral Properties
Studies have explored the antiviral activity of purine derivatives, highlighting their effectiveness against viral replication processes. The interactions of this compound with viral enzymes may contribute to developing new antiviral therapies.
3. Enzyme Inhibition
The compound can inhibit specific enzymes involved in metabolic pathways, which could lead to applications in treating metabolic disorders.
Biochemical Research
This compound serves as a biochemical probe to study enzyme interactions and cellular processes. Its ability to modulate enzyme activity makes it a useful tool for investigating biochemical pathways.
Antiviral Activity
A study highlighted the effectiveness of purine derivatives against viral replication processes, suggesting that this compound may serve as a basis for developing novel antiviral therapies targeting specific viral enzymes.
Cytotoxicity Studies
In vitro analyses have shown that this compound exhibits concentration-dependent cytotoxic effects on various cancer cell lines. The ability to induce apoptosis suggests its potential application in cancer treatment protocols.
Enzyme Inhibition
Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, indicating its potential utility in addressing metabolic disorders and related diseases.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The activity and pharmacokinetics of purine derivatives are heavily influenced by substituents at positions 6 and 7. Below is a comparative analysis of key analogs:
Key Observations :
Physicochemical Properties
- LogP : The target compound’s LogP is estimated to be lower (more hydrophilic) than alkyl-substituted analogs (e.g., 9-isopropyl or 9-butyl) due to the polar oxolane group .
- pKa: The 6-amino group (pKa ~4.5) and bromophenyl moiety (electron-withdrawing) may influence ionization and binding interactions .
Biological Activity
N-(4-bromophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a synthetic organic compound classified as a purine derivative. Its structure features a bromophenyl group and an oxolan-2-ylmethyl group attached to a purine ring, which contributes to its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound may inhibit certain kinases or interfere with DNA replication processes, leading to potential therapeutic effects in various diseases, including cancer and viral infections.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of purine compounds have been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics like ciprofloxacin .
Case Studies and Research Findings
- Antiviral Activity : A study explored the antiviral potential of purine derivatives, highlighting their effectiveness against viral replication processes. The specific interactions of this compound with viral enzymes could serve as a basis for developing new antiviral therapies.
- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits concentration-dependent cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer agent.
- Enzyme Inhibition : Research has shown that this compound can inhibit the activity of specific enzymes involved in metabolic pathways, which may lead to its application in metabolic disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-bromophenyl)-9H-purin-6-amine | Bromophenyl group | Moderate antibacterial activity |
| N-(4-chlorophenyl)-9H-purin-6-amines | Chlorophenyl group | Enhanced antiviral properties |
| N-(4-bromophenyl)-9-(tetrahydrofuran-2-yl)methyl]-9H-purin-6-amines | Tetrahydrofuran group | Potent anticancer activity |
This table illustrates how variations in the substituent groups influence the biological activity of purine derivatives.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Bromophenyl Intermediate : Bromination of aniline yields 4-bromoaniline.
- Purine Ring Formation : Cyclization reactions create the purine structure.
- Attachment of Oxolan Group : Alkylation with oxolan derivatives under basic conditions finalizes the synthesis.
Chemical Reactions
The compound can undergo various chemical reactions, such as:
- Oxidation : Using potassium permanganate or hydrogen peroxide.
- Reduction : Utilizing lithium aluminum hydride.
These reactions can yield derivatives with varying biological activities, enhancing the compound's utility in research and development.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing N-(4-bromophenyl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine?
- Methodology :
- Step 1 : React 6-chloropurine with 2,3-dihydrofuran (molar ratio 1:2) in ethanol at room temperature for 15 minutes, followed by addition of trifluoroacetic acid (1.3 equivalents). Stir for 24 hours to form the intermediate 6-chloro-9-(oxolan-2-yl)-9H-purine .
- Step 2 : Neutralize with 10% NHOH, evaporate, and wash with water, methanol, and diethyl ether. Dry over PO .
- Step 3 : React the intermediate with 4-bromophenylamine and triethylamine (molar ratio 1:1.33:1.67) in DMF at 90°C for 150 minutes. Purify via recrystallization from ethanol .
- Key Reagents : Ethanol, CFCOOH, DMF, triethylamine.
Q. How is compound purity validated post-synthesis?
- Methodology :
- Elemental Analysis : Use a CHNO-S analyzer (e.g., Thermo Scientific Flash 2000) to confirm C, H, and N percentages against calculated values .
- Chromatography : Employ silica gel column chromatography for purification. Monitor purity via HPLC (≥98% purity threshold) .
- Spectroscopy : Confirm structural integrity using H NMR and C NMR to match predicted chemical shifts .
Advanced Research Questions
Q. How can X-ray crystallography elucidate molecular conformation and intermolecular interactions?
- Methodology :
- Data Collection : Use single-crystal X-ray diffraction at 110 K with Mo-Kα radiation. Refinement via SHELXL (anisotropic displacement parameters for non-H atoms) .
- Hydrogen Bonding : Identify N–H···N and C–H···π interactions (e.g., N6–H6···N7 bonds with distances ~2.8–3.0 Å) to map dimerization and 3D packing .
- Software : SHELX suite for structure solution (SHELXD) and refinement (SHELXL). ORTEP-3 for graphical representation .
Q. What strategies address tautomerism and its impact on reactivity?
- Methodology :
- NMR Analysis : Compare H and C NMR spectra in DMSO-d and CDCl to detect tautomeric shifts (e.g., amino vs. imino forms). Use HSQC for correlation .
- Computational Modeling : Perform DFT calculations to predict dominant tautomers and their stability. Validate with experimental data .
Q. How can analogs be designed to probe structure-activity relationships (SAR) for biological targets?
- Methodology :
- Substituent Variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to modulate electronic effects .
- Biological Assays : Test analogs for acetylcholinesterase (AChE) inhibition using Ellman’s method (IC at 100 µM) . For adenylate cyclase inhibition, measure cAMP levels in cell-based assays .
- Crystallographic SAR : Correlate substituent bulk (e.g., tetrahydrofuran vs. tetrahydropyran) with steric effects on target binding .
Data Contradiction Analysis
Q. How to resolve discrepancies in hydrogen bonding patterns across crystallographic studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
